molecular formula C55H70N2O20 B601613 (R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate CAS No. 96687-52-4

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate

Cat. No.: B601613
CAS No.: 96687-52-4
M. Wt: 1079.15000
InChI Key:
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Description

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.15000. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of dihydroisoquinoline derivatives. For instance, the Ritter reaction has been employed to synthesize 3,3-dialkyl-1-cyano-3,4-dihydroisoquinolines and substituted bis-1,1′-(3,4-dihydroisoquinolines) (Glushkov, Karmanov, & Shklyaev, 2006).

Pharmacological Research

  • Investigations have revealed that certain derivatives exhibit analgesic and anti-inflammatory activities. For instance, cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide led to the synthesis of enaminoamides displaying significant analgesic effects in tests (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Liquid Crystal Research

  • In the field of liquid crystal research, methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties and phases, including the twist-bend nematic phase, which has relevance in advanced material science (Henderson & Imrie, 2011).

Metabolic Studies

  • Some studies have focused on the metabolic pathways and excretion processes of related compounds in the human body. For instance, the identification of human metabolites of a similar compound, YM758, involved in the If channel inhibition in the heart, demonstrated the importance of these compounds in medicinal chemistry and pharmacokinetics (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Mechanism of Action

Target of Action

CisAtracurium Oxalate, also known as ®-Pentane-1,5-diyl bis(3-(®-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate, primarily targets cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This antagonism results in a blockade of neuromuscular transmission . The action of CisAtracurium Oxalate can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission pathway. By blocking the action of acetylcholine at the cholinergic receptors, CisAtracurium Oxalate prevents the propagation of nerve impulses to the muscles, leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of CisAtracurium Oxalate in critically ill patients have been studied . It has been found that changes in the pharmacokinetics of CisAtracurium Oxalate may explain the slower onset of paralysis and the need to administer larger doses in these patients . The volume of distribution and total clearance of CisAtracurium Oxalate are higher in ICU patients when compared with anesthesia .

Result of Action

The primary result of CisAtracurium Oxalate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, muscle relaxation during surgery, or mechanical ventilation . It is one of the most commonly used neuromuscular blocking agents in intensive care .

Action Environment

The action, efficacy, and stability of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of CisAtracurium Oxalate . Furthermore, individual patient factors such as the patient’s health status and the presence of other medications can also influence the action and efficacy of CisAtracurium Oxalate .

Properties

IUPAC Name

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)/t40-,41-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVDNJEQWIMBU-DBGKOQSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96687-52-4
Record name 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,1'-(1,5-pentanediyl) ester, (1R,1'R)-(-)-, ethanedioate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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